5-Chloro-1H-indole-2-carbaldehyde
Overview
Description
5-Chloro-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chloro substituent at the 5-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method involves the Vilsmeier-Haack reaction, where an indole derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-Chloro-1H-indole-2-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 5-Chloro-1H-indole-2-carboxylic acid.
Reduction: 5-Chloro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-indole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of mutant EGFR and BRAF pathways, which are involved in cell proliferation and survival . The aldehyde group allows it to form covalent bonds with nucleophilic sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
5-Chloro-1H-indole-2-carboxylic acid: Oxidized form of 5-Chloro-1H-indole-2-carbaldehyde.
5-Chloro-1H-indole-2-methanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chloro substituent and an aldehyde group allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
5-chloro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWBIHAXMSSQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480301 | |
Record name | 5-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-49-1 | |
Record name | 5-Chloro-1H-indole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53590-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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